3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is also known by its IUPAC name, N-neopentyltetrahydro-3-thiophenamine 1,1-dioxide . This compound is characterized by its thiolane ring structure, which is a five-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of neopentylamine with a thiolane derivative under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes . The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The compound is then purified through crystallization or chromatography techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives .
Scientific Research Applications
3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-(2-{[(1S)-2-hydroxy-1,2-dimethylpropyl]amino}pyrimidin-4-yl)-1-(4-methoxyphenyl)urea
- Dimethylaminopropylamine
Uniqueness
3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione is unique due to its specific thiolane ring structure and the presence of a neopentylamine group . This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)7-10-8-4-5-13(11,12)6-8/h8,10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBRUGZDKJVJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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